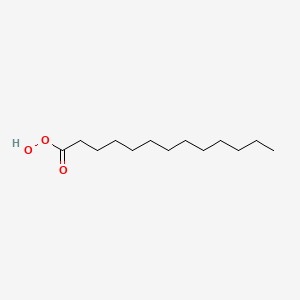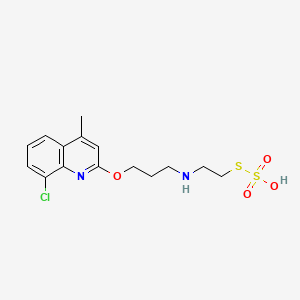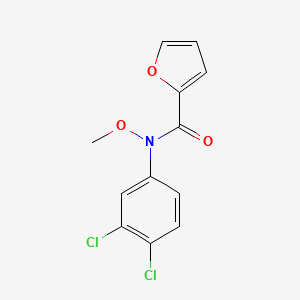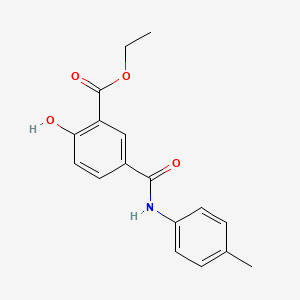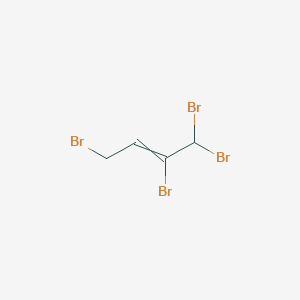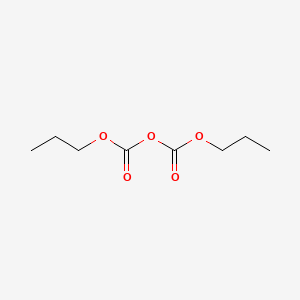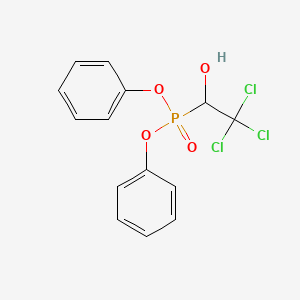
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene is a macrocyclic compound characterized by its unique structure containing multiple nitrogen atoms within a 14-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene typically involves the cyclization of linear precursors containing amine and aldehyde functional groups. One common method involves the condensation of tris(2-aminoethyl)amine with 4-hydroxybenzene-1,3-dicarboxaldehyde in acetonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which (4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The nitrogen atoms in the macrocyclic ring can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions.
Pathways Involved: The coordination with metal ions can affect enzymatic activity, protein folding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(4E,11E)-5,7,12,14-Tetra-benzyl-7,14-dimethyl-1,4,8,11-tetra-aza-cyclo-tetra-deca-4,11-diene: This compound has a similar macrocyclic structure but with different substituents, leading to variations in its chemical properties and applications.
(4E,11E,31E,38E)-1,4,12,15,18,26,31,39-Octaaza-7,21,24-trihydroxy-penta-cyclo:
Uniqueness
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene is unique due to its specific arrangement of nitrogen atoms within the macrocyclic ring, which provides distinct coordination chemistry properties. This uniqueness makes it particularly valuable in the study of metal-ligand interactions and the development of novel catalytic systems.
Propiedades
Número CAS |
38574-33-3 |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1,4,8,11-tetrazacyclotetradeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C10H12N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-11,14H |
Clave InChI |
HGRYNRZIFBMWDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=CN=CC=CNC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


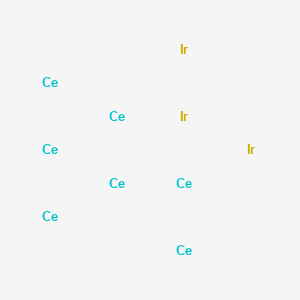
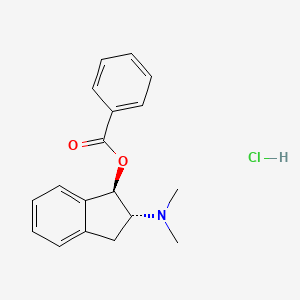
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)


